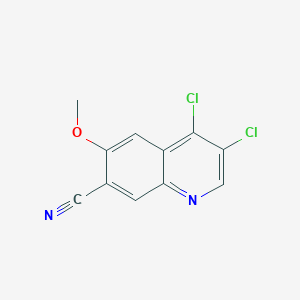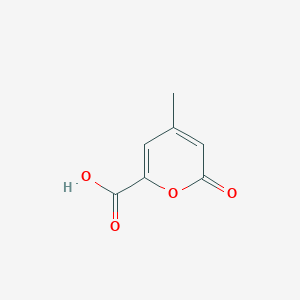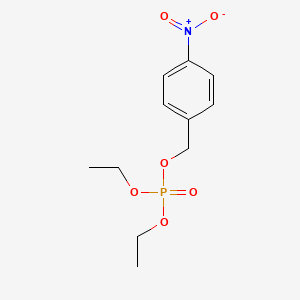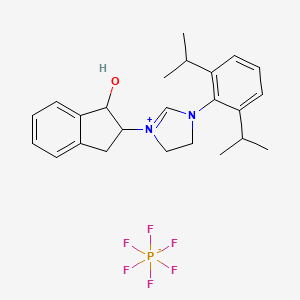
3,4-Dichloro-6-methoxyquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of chlorine, methoxy, and nitrile functional groups on a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps, starting from quinoline or its derivatives. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the quinoline ring.
科学的研究の応用
Chemistry: In chemistry, 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a lead compound for new medications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The presence of the cyano group allows for binding to enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.
類似化合物との比較
3,4-Dichloroquinoline-7-carbonitrile
6-Methoxyquinoline-7-carbonitrile
3,4-Dichloro-6-methoxyquinoline
Uniqueness: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile stands out due to the combination of its chloro, methoxy, and cyano groups, which confer unique chemical and biological properties compared to its analogs
特性
分子式 |
C11H6Cl2N2O |
|---|---|
分子量 |
253.08 g/mol |
IUPAC名 |
3,4-dichloro-6-methoxyquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-10-3-7-9(2-6(10)4-14)15-5-8(12)11(7)13/h2-3,5H,1H3 |
InChIキー |
QCCORLOIERGOLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CN=C2C=C1C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15363290.png)
![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)



![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)
![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)



![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
